molecular formula C7H13ClO3S B1382656 (1-Methoxycyclopentyl)methanesulfonyl chloride CAS No. 1785179-73-8

(1-Methoxycyclopentyl)methanesulfonyl chloride

Cat. No.: B1382656
CAS No.: 1785179-73-8
M. Wt: 212.7 g/mol
InChI Key: KQKYQFCSOHVZQS-UHFFFAOYSA-N
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Description

“(1-Methoxycyclopentyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1785179-73-8 . It has a molecular weight of 212.7 . The IUPAC name for this compound is also "this compound" .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H13ClO3S/c1-11-7(4-2-3-5-7)6-12(8,9)10/h2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

1. Electron Reduction and Isomerization Studies

  • The one-electron reduction of methanesulfonyl chloride leads to electron adducts and sulfonyl radicals. These intermediates play a role in the cis-trans isomerization of mono-unsaturated fatty acids, particularly in oxygenated solutions (Tamba et al., 2007).

2. Electrochemical Properties in Ionic Liquids

  • Methanesulfonyl chloride forms a room temperature ionic liquid with AlCl3, and its electrochemical properties have been studied in vanadium pentoxide films. This research is significant for potential applications in battery technology (Su et al., 2001).

3. Synthesis of 1,2,3-Trisubstituted 1,3-Dienes

  • A novel method for the synthesis of 1,2,3-trisubstituted 1,3-dienes using a methanesulfonyl chloride/tertiary amine system has been developed, providing new pathways in organic chemistry (Alcaide et al., 2005).

4. Peptide Synthesis Applications

  • Methanesulfonyl N-hydroxysuccinate, prepared from methanesulfonyl chloride, has been used effectively in the synthesis of oligopeptides, showing high yields and minimal side reactions (Yue-jie, 2009).

5. Alternative to Genotoxic Reagents

  • The use of methanesulfonyl chloride in Pd-catalyzed cross-coupling has been explored as a safer alternative to potentially genotoxic reagents in pharmaceutical synthesis (Rosen et al., 2011).

6. Catalysis and Solvolysis Studies

  • Research on methanesulfonic anhydride and methanesulfonyl chloride solvolyses has provided insights into reaction mechanisms and catalysis, crucial for understanding and improving industrial chemical processes (Kevill et al., 2007).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “(1-Methoxycyclopentyl)methanesulfonyl chloride” can be found online . It’s always important to handle chemical compounds with appropriate safety measures.

Properties

IUPAC Name

(1-methoxycyclopentyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3S/c1-11-7(4-2-3-5-7)6-12(8,9)10/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKYQFCSOHVZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCC1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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